4-(difluoromethoxy)-1H-pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
2306173-79-3 |
|---|---|
Molecular Formula |
C4H4F2N2O |
Molecular Weight |
134.08 g/mol |
IUPAC Name |
4-(difluoromethoxy)-1H-pyrazole |
InChI |
InChI=1S/C4H4F2N2O/c5-4(6)9-3-1-7-8-2-3/h1-2,4H,(H,7,8) |
InChI Key |
IVNXAHIKUSLXSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)OC(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Difluoromethoxy 1h Pyrazole and Analogues
Strategies for Pyrazole (B372694) Ring Formation with Difluoromethoxy Incorporation
The most fundamental and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound. researchgate.netmdpi.com This approach, often referred to as the Knorr pyrazole synthesis, is highly versatile and allows for the preparation of a wide array of substituted pyrazoles. youtube.com
In the context of difluoromethoxylated pyrazoles, this strategy involves reacting a hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent where the difluoromethoxy group is already present on the carbon backbone. A key precursor for this method is an α-(difluoromethoxy)ketone. researchgate.net These ketones can be reacted with hydrazine or substituted hydrazines. The reaction proceeds through the initial formation of an imine at one carbonyl group, followed by an intramolecular condensation with the second carbonyl and subsequent dehydration to form the aromatic pyrazole ring. youtube.com
Another powerful cyclization technique is the Vilsmeier-Haack reaction. This reaction can be used to synthesize 4-formylpyrazoles from hydrazones. chemmethod.comnih.gov For instance, a hydrazone formed from an acetyl-bearing precursor can undergo cyclization and formylation in the presence of a Vilsmeier reagent (typically phosphoryl chloride and dimethylformamide) to yield a 4-formylpyrazole derivative. nih.gov This formyl group can then be a handle for further chemical modifications.
A three-component synthesis has also been described for fluorinated pyrazoles, involving the reaction of aldehydes, hydrazines, and α-fluoronitroalkenes, which proceeds via a [3+2] cycloaddition mechanism. sci-hub.se
Table 1: Examples of Cyclization Reactions for Pyrazole Synthesis
| Precursor 1 | Precursor 2 | Reaction Type | Product Type | Reference(s) |
|---|---|---|---|---|
| Hydrazine | 1,3-Dicarbonyl Compound | Cyclocondensation (Knorr) | Substituted Pyrazole | researchgate.net, mdpi.com, youtube.com |
| α-(Difluoromethoxy)ketone | Arylhydrazine | Cyclocondensation | Difluoromethoxylated Pyrazole | researchgate.net |
| Hydrazone | Vilsmeier Reagent (POCl₃/DMF) | Vilsmeier-Haack Cyclization | 4-Formylpyrazole | chemmethod.com, nih.gov |
An alternative to building the ring with the group already attached is the "late-stage" introduction of the difluoromethoxy moiety onto a pre-existing pyrazole core. This is particularly valuable in drug discovery for modifying lead compounds. Electrophilic substitution reactions on the pyrazole ring preferentially occur at the C4 position due to its relatively higher electron density. researchgate.netchim.it
Direct electrophilic difluoromethoxylation involves a reagent that delivers an electrophilic "OCF2H" species to the pyrazole ring. While electrophilic fluorination of pyrazoles using reagents like Selectfluor™ is well-documented and selectively occurs at the 4-position, thieme-connect.deworktribe.com specific reagents for electrophilic difluoromethoxylation of pyrazoles are less common. The development of such reagents is an active area of research, aiming to provide shelf-stable sources for the electrophilic OCF2H group.
Nucleophilic approaches typically involve the reaction of a 4-hydroxypyrazole with a difluoromethylating agent. The hydroxyl group of the pyrazole acts as a nucleophile, attacking a source of difluorocarbene (:CF2) or a related electrophile like a difluoromethyl halide. One method to achieve the introduction of the CHF2O- group utilizes reagents such as (bromodifluoromethyl)trimethylsilane. researchgate.net This approach is preparative and scalable, offering a reliable route to the desired difluoromethoxy-substituted heterocycles. researchgate.net
Radical C-H difluoromethoxylation has emerged as a powerful tool for the direct functionalization of arenes and heteroarenes, including pyrazoles. nih.govrsc.org This method avoids the need for pre-functionalization of the pyrazole ring, such as installing a hydroxyl group. nih.gov
A recently developed protocol employs a redox-active, bench-stable difluoromethoxylating reagent that, under visible light photoredox catalysis, generates the OCF2H radical. nih.govrsc.org The process is operationally simple and proceeds at room temperature. The mechanism involves a single electron transfer (SET) from the excited photoredox catalyst to the reagent, which then fragments to release the OCF2H radical. nih.gov This radical adds to the electron-rich C4 position of the pyrazole ring to form a cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation yield the final 4-(difluoromethoxy)-1H-pyrazole product. nih.govrsc.org This approach is noted for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for late-stage functionalization of complex molecules. nih.gov
Introduction of the Difluoromethoxy Moiety
Precursor Chemistry and Starting Materials for Synthesis
The selection of appropriate starting materials is critical and depends on the chosen synthetic strategy.
For cyclization-based strategies , the primary precursors are:
Hydrazines: Hydrazine hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) are essential for forming the N-N bond within the pyrazole ring. mdpi.comyoutube.com
1,3-Difunctional Compounds:
α-(Difluoromethoxy)ketones: These are key building blocks when the difluoromethoxy group is incorporated before cyclization. researchgate.net
α,β-Unsaturated Esters and 2,2-Difluoroacetyl Halides: These can be used to construct pyrazole-4-carboxylic acid intermediates, which are precursors to other functionalized pyrazoles. google.com
α-Fluoronitroalkenes: Used in three-component reactions to yield 4-fluoropyrazoles. sci-hub.se
For late-stage difluoromethoxylation strategies , the precursors are:
Pyrazole: The unsubstituted 1H-pyrazole or derivatives with available C-H bonds are used for direct radical C-H functionalization. nih.gov
4-Hydroxypyrazole: This precursor is required for nucleophilic difluoromethoxylation methods.
Difluoromethoxylating Reagents:
(Bromodifluoromethyl)trimethylsilane: A source for nucleophilic difluoromethoxylation strategies. researchgate.net
Redox-active Cationic Reagents: Benzotriazole-based OCF2H reagents have been developed for photoredox-catalyzed radical difluoromethoxylation. nih.gov
Table 2: Key Precursors and Reagents
| Synthetic Strategy | Key Precursor(s) | Key Reagent(s) | Reference(s) |
|---|---|---|---|
| Cyclization | α-(Difluoromethoxy)ketones, Hydrazines | Acid/Base Catalyst | researchgate.net |
| Cyclization | Hydrazones | Vilsmeier Reagent (POCl₃/DMF) | chemmethod.com, nih.gov |
| Nucleophilic Difluoromethoxylation | 4-Hydroxypyrazole | (Bromodifluoromethyl)trimethylsilane | researchgate.net |
Synthesis of Key Intermediates
The preparation of appropriately functionalized precursors is a critical step in the synthesis of this compound. A common approach involves the use of 1,3-dicarbonyl compounds or their equivalents, which can react with hydrazine derivatives to form the pyrazole ring. nih.govmdpi.com For instance, the condensation of a 1,3-diketone with hydrazine is a classic and widely used method for pyrazole synthesis, known as the Knorr pyrazole synthesis. cutm.ac.in
In the context of synthesizing fluorinated pyrazoles, a key intermediate can be a fluorinated 1,3-dicarbonyl compound. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate has been used as a precursor in silver-catalyzed reactions to produce trifluoromethylated pyrazoles. mdpi.com While not a direct synthesis of the difluoromethoxy analogue, this highlights the "fluorinated building block" strategy.
Another key intermediate strategy involves the modification of the pyrazole ring itself. For example, direct fluorination of a pre-formed pyrazole ring can be achieved. Electrophilic fluorinating agents like Selectfluor™ have been used to introduce fluorine atoms at the 4-position of the pyrazole ring. thieme-connect.deworktribe.comresearchgate.net This method can lead to the formation of 4,4-difluoro-1H-pyrazole derivatives. thieme-connect.deworktribe.com
Furthermore, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a key intermediate for several modern fungicides, has been achieved through a novel route starting from dimethylaminovinyl methyl ketone (DMAB). This process involves difluoroacetylation of DMAB, followed by cyclization and oxidation. thieme.de
A different approach to key intermediates involves the Vilsmeier-Haack reaction on arylhydrazones to create pyrazole-4-carbaldehydes, which can then be further functionalized. nih.govchemmethod.com
Functional Group Compatibility Considerations
Synthetic routes towards substituted pyrazoles must accommodate a wide range of functional groups. Modern synthetic methods, such as silver-mediated [3+2] cycloadditions and multicomponent reactions, often exhibit excellent functional group tolerance. organic-chemistry.org For instance, a silver-mediated cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes allows for the synthesis of pyrazoles under mild conditions with a broad substrate scope. organic-chemistry.org
Similarly, palladium-catalyzed reactions have demonstrated good functional group compatibility. A palladium-catalyzed ring-opening of 2H-azirines with hydrazones provides access to polysubstituted pyrazoles with a wide substrate scope. organic-chemistry.org The direct C-H arylation of pyrazoles is also tolerant of various functional groups on the bromoarene donor, including ketone, ester, nitro, and dimethylamino groups. nih.gov
However, certain reactions have limitations. For example, electrophilic fluorination using Selectfluor™ may fail for pyrazole systems bearing two electron-withdrawing groups due to the reduced nucleophilicity of the substrate. researchgate.netd-nb.info The compatibility of functional groups is a crucial consideration in the design of efficient and versatile synthetic strategies for complex pyrazole derivatives.
Reaction Conditions and Optimization Protocols
The efficiency and selectivity of pyrazole synthesis are highly dependent on the reaction conditions. Optimization of parameters such as solvent, catalyst, temperature, and pressure is essential for achieving high yields and desired regioselectivity.
Catalyst Systems for Enhanced Reaction Efficiency
A wide array of catalyst systems have been developed to improve the efficiency and selectivity of pyrazole synthesis. These include metal-based catalysts, organocatalysts, and biocatalysts.
Metal Catalysts: Copper, palladium, rhodium, and silver catalysts are frequently employed. Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. organic-chemistry.org Palladium catalysts are effective in the four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide. organic-chemistry.org Rhodium-catalyzed addition-cyclization of hydrazines with alkynes affords highly substituted pyrazoles under mild conditions. organic-chemistry.org Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines lead to the highly regioselective formation of 3-CF3-pyrazoles in excellent yields. mdpi.com
Organocatalysts: Iodine has been used to catalyze a cascade reaction between enaminones, hydrazines, and DMSO to provide 1,4-disubstituted pyrazoles. organic-chemistry.org
Nanocatalysts: ZnO nanoparticles have been utilized as an eco-friendly and reusable catalyst for the synthesis of pyrazole derivatives in aqueous media. nih.gov
The choice of catalyst can be critical for achieving the desired outcome. For example, in the regio- and stereoselective synthesis of N-carbonylvinylated pyrazoles, the presence of Ag2CO3 was key to obtaining the (Z)-isomer, while its absence led to the thermodynamically more stable (E)-isomer. nih.gov
Temperature and Pressure Influence on Synthesis
Temperature and pressure are important parameters that can affect reaction rates and, in some cases, product distribution. Many modern pyrazole syntheses are optimized to proceed at room temperature, which is advantageous for energy efficiency and for reactions involving thermally sensitive functional groups. nih.govorganic-chemistry.org For instance, the copper-catalyzed condensation for pyrazole synthesis can be performed at room temperature. organic-chemistry.org
In some cases, elevated temperatures are necessary to drive the reaction to completion. Microwave-assisted synthesis has been shown to provide higher yields in shorter reaction times compared to conventional heating. researchgate.net The influence of pressure is less commonly reported in standard pyrazole syntheses, which are typically carried out at atmospheric pressure.
Regioselectivity and Stereoselectivity in Synthetic Routes
Controlling regioselectivity and stereoselectivity is a major focus in the synthesis of substituted pyrazoles, particularly when using unsymmetrical starting materials.
Regioselectivity: The reaction of an unsymmetrical 1,3-diketone with a monosubstituted hydrazine can, in principle, yield two different regioisomers. acs.org As discussed in the solvent effects section, the choice of solvent can be a powerful tool to control this outcome. acs.orgconicet.gov.ar The regioselectivity of pyrazole formation is often governed by the relative reactivity of the two carbonyl groups of the 1,3-dicarbonyl compound.
Various synthetic strategies have been developed to achieve high regioselectivity. For example, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles is achieved through the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide. mdpi.com Similarly, the reaction of terminal alkynes with n-BuLi, followed by aldehydes, iodine, and then hydrazines, provides 3,5-disubstituted pyrazoles with high regioselectivity. organic-chemistry.org
Stereoselectivity: While the pyrazole ring itself is aromatic and planar, stereocenters can be present in the substituents attached to the ring. The synthesis of pyrazole derivatives with specific stereochemistry is an important area of research, particularly for pharmaceutical applications. Chiral auxiliaries, such as tert-butanesulfonamide, have been used to achieve stereoselective synthesis of novel pyrazole derivatives. nih.gov In one example, a chiral pyrazole derivative was developed as a potent PDE4 inhibitor, where the asymmetric synthesis involved the stereoselective addition of a picolyl lithium reagent to a chiral sulfinyl imine. nih.gov
The Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles with high stereoselectivity, depending on the presence or absence of a silver carbonate catalyst. nih.gov
Control of Substitution Patterns on the Pyrazole Ring
The regioselectivity of pyrazole synthesis is a critical aspect, determining the final substitution pattern on the heterocyclic ring. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, can often lead to a mixture of regioisomers. mdpi.comyoutube.com The precise positioning of substituents is crucial for the biological activity and properties of the resulting pyrazole.
A significant strategy for achieving regiocontrol in the synthesis of substituted pyrazoles involves the use of β-enaminones or related intermediates. For instance, the reaction of secondary β-enamino diketones with arylhydrazines can lead to the regioselective formation of 1-aryl-3,4,5-substituted pyrazoles. mdpi.com This approach offers a pathway to control the substitution at the N-1, C-3, C-4, and C-5 positions of the pyrazole ring.
In the context of this compound, a key synthetic route involves the use of α-(difluoromethoxy)ketones as versatile building blocks. These ketones can be reacted with a suitable nitrogen source to construct the pyrazole ring. An important intermediate in this process is an enaminone, which then cyclizes to form the desired pyrazole. researchgate.net This method provides a direct way to introduce the difluoromethoxy group at the 4-position of the pyrazole core.
Another approach to control substitution involves the modification of a pre-formed pyrazole ring. For example, electrophilic substitution reactions on the pyrazole nucleus typically occur at the C-4 position. researchgate.net This intrinsic reactivity can be exploited to introduce various functional groups. However, for the synthesis of this compound, building the ring with the desired substituent already in place is often a more direct and efficient strategy.
The choice of reactants and reaction conditions plays a pivotal role in directing the regiochemical outcome. For example, the condensation of unsymmetrical 1,3-diketones with substituted hydrazines can be influenced by the nature of the substituents on both reactants, as well as the catalyst and solvent employed. mdpi.comnih.gov Careful optimization of these parameters is essential to achieve the desired substitution pattern with high selectivity.
A study on the regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles utilized an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction. mdpi.com This method, involving the in-situ generation of nitrilimines from hydrazonyl chlorides and their reaction with enaminones, demonstrated high regioselectivity. mdpi.com A plausible mechanism involves the initial formation of an enolate from the enaminone, which then undergoes a regioselective 1,3-dipolar cycloaddition with the nitrilimine. mdpi.com
| Starting Materials | Reaction Type | Key Features | Resulting Substitution Pattern | Reference |
| α-(difluoromethoxy)ketones | Cyclocondensation via enaminone | Direct introduction of difluoromethoxy group | This compound | researchgate.net |
| Secondary β-enamino diketones and arylhydrazines | Cyclocondensation | High regioselectivity | 1-aryl-3,4,5-substituted pyrazoles | mdpi.com |
| Hydrazonyl chlorides and enaminones | 1,3-dipolar cycloaddition (ENAC) | High regioselectivity | 1,3,4,5-tetrasubstituted pyrazoles | mdpi.com |
| 1,3-diketones and hydrazines | Knorr pyrazole synthesis | Potential for regioisomeric mixtures | Polysubstituted pyrazoles | mdpi.comyoutube.com |
Diastereoselective and Enantioselective Approaches
The development of stereoselective methods for the synthesis of pyrazole derivatives is of great interest, particularly for the preparation of chiral molecules with potential therapeutic applications. While the synthesis of this compound itself does not inherently involve the creation of stereocenters, the synthesis of its more complex analogues often does.
Diastereoselective Synthesis:
A highly diastereoselective synthesis of tetrahydro pyranopyrazole scaffolds has been reported through a domino protocol utilizing chalcone (B49325) epoxides and pyrazolones. nih.gov This reaction generates three contiguous stereogenic centers with high diastereoselectivity, affording predominantly one pair of diastereomers. nih.gov The proposed mechanism involves the nucleophilic attack of the pyrazolone (B3327878) on the chalcone epoxide, mediated by a base like potassium tert-butoxide. nih.gov
Another example of diastereoselective synthesis involves the post-transformational reactions of diketopiperazines, leading to arylidene 2,5-diketopiperazines. nih.gov While not directly a pyrazole synthesis, the principles of controlling diastereoselectivity in heterocyclic systems are relevant.
Enantioselective Synthesis:
The enantioselective synthesis of pyrazole-containing compounds has been achieved through various catalytic methods. A notable example is the first enantioselective synthesis of dihydrospiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives. acs.org This reaction is mediated by a new bifunctional squaramide organocatalyst derived from L-proline, which facilitates the reaction between pyrazolones and isatylidene β,γ-unsaturated α-ketoesters, resulting in excellent enantioselectivity. acs.org
The application of this methodology was further demonstrated by the fluorination of the Michael/hemiketalization product using a fluorinating agent, which proceeded with good diastereoselectivity and excellent enantioselectivity. acs.org This highlights a potential pathway for introducing fluorine atoms into chiral pyrazole-containing scaffolds.
Furthermore, a versatile route to azaproline derivatives has been discovered via a ring-closing step of beta-alkynyl hydrazines, which can lead to the asymmetric induction of a quaternary chiral center through a phase transfer catalyzed kinetic resolution. fsu.edu These resulting pyrazolines can then be further derivatized. fsu.edu
| Approach | Reaction | Key Features | Resulting Product | Reference |
| Diastereoselective | Domino reaction of chalcone epoxides and pyrazolones | Highly diastereoselective, forms three stereocenters | Tetrahydro pyranopyrazole scaffolds | nih.gov |
| Enantioselective | Michael/hemiketalization of pyrazolones and α-ketoesters | Mediated by a bifunctional squaramide organocatalyst, excellent enantioselectivity | Dihydrospiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives | acs.org |
| Enantioselective | Ring-closure of beta-alkynyl hydrazines | Phase transfer catalyzed kinetic resolution | Chiral pyrazolines | fsu.edu |
Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact and enhance sustainability. nih.gov These principles focus on aspects such as atom economy, the use of safer solvents and reagents, and the development of recyclable catalysts. nih.govthieme-connect.com
Atom Economy and E-Factor Analysis
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. igitsarang.ac.inscranton.edu Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate less waste. scranton.edu In the context of pyrazole synthesis, multicomponent reactions (MCRs) are particularly advantageous as they often proceed in a one-pot manner, assembling complex molecules from multiple starting materials with high atom economy. rsc.orgnih.gov
The Environmental Factor (E-Factor) is another important metric that quantifies the amount of waste generated per kilogram of product. researchgate.net A lower E-Factor indicates a greener process. The E-Factor takes into account not only byproducts but also solvent losses and other waste streams. researchgate.net For pyrazole synthesis, employing solvent-free conditions or using recyclable catalysts can significantly reduce the E-Factor. tandfonline.comtandfonline.com
Use of Sustainable Solvents and Reagents
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. tandfonline.com Consequently, there is a strong emphasis on replacing them with greener alternatives.
Water is an ideal green solvent due to its non-toxicity, availability, and safety. thieme-connect.com Several methods for pyrazole synthesis have been developed in aqueous media. For example, an environmentally benign, room temperature synthesis of pyrazoles has been achieved by the condensation of hydrazines with 1,3-diketones in water using a recyclable catalyst. researchgate.net Multicomponent reactions for the synthesis of pyranopyrazoles have also been successfully carried out in water. nih.gov
Ethanol (B145695) is another sustainable solvent that can be derived from renewable resources. It has been used in the synthesis of pyrazole derivatives, often in combination with water or under microwave irradiation to enhance reaction rates. nih.gov
Solvent-free reactions represent an even greener approach, eliminating the need for any solvent. tandfonline.comtandfonline.com The synthesis of pyrazole derivatives has been reported under solvent-free conditions, often facilitated by the use of a solid catalyst or microwave irradiation. tandfonline.comtandfonline.com
Catalyst Recycling and Reusability
A variety of recyclable catalysts have been employed in pyrazole synthesis. These include:
Amberlyst-70: A resinous, non-toxic, and thermally stable heterogeneous catalyst used for the aqueous synthesis of pyrazoles. researchgate.net
[Ce(L-Pro)2]2(Oxa): A heterogeneous cerium-proline complex that has been used as a recyclable catalyst for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and phenyl hydrazines. rsc.org
Nano-thin film Ag/TiO2: A recyclable nanocatalyst used for the preparation of pyrano[2,3-c]-pyrazoles. mdpi.com
Mn/ZrO2: A catalyst that has been shown to be reusable for up to six cycles in the synthesis of pyrano[2,3-c]-pyrazoles under ultrasound irradiation. mdpi.com
Zirconium magnetic nanocomposites: These have been used as recyclable catalysts in the one-pot, four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles. researchgate.net
The reusability of these catalysts not only makes the synthetic process more economical but also significantly reduces the environmental footprint by minimizing catalyst waste.
| Green Chemistry Aspect | Application in Pyrazole Synthesis | Examples | References |
| Atom Economy | Multicomponent reactions (MCRs) | One-pot synthesis of pyranopyrazoles | rsc.orgnih.gov |
| Sustainable Solvents | Use of water, ethanol, or solvent-free conditions | Aqueous synthesis of pyrazoles, ethanol as a solvent in MCRs, solvent-free synthesis with TBAB | thieme-connect.comnih.govtandfonline.comtandfonline.comresearchgate.net |
| Catalyst Recycling | Use of heterogeneous and recyclable catalysts | Amberlyst-70, [Ce(L-Pro)2]2(Oxa), Ag/TiO2, Mn/ZrO2, Zirconium magnetic nanocomposites | researchgate.netmdpi.comrsc.orgresearchgate.net |
Chemical Reactivity and Transformations of 4 Difluoromethoxy 1h Pyrazole
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution is a key class of reactions for functionalizing the pyrazole (B372694) core. For 4-(difluoromethoxy)-1H-pyrazole, these reactions are predicted to occur, though the reaction conditions may need to be harsher compared to unsubstituted pyrazole due to the deactivating inductive effect of the difluoromethoxy group.
Halogenation Studies
Direct halogenation of the pyrazole ring typically occurs at the 4-position. nih.gov Since this position is already substituted in this compound, electrophilic halogenation would be expected to proceed at one of the available carbon atoms, likely the C3 or C5 position, if it occurs at all on the ring. However, substitution at these positions is generally disfavored. researchgate.netrrbdavc.org It is more probable that N-halogenation could occur, or that under forcing conditions, substitution might take place at the less deactivated C3/C5 positions. Given the electron-withdrawing nature of the difluoromethoxy group, harsher halogenating agents or the use of a catalyst might be necessary.
| Reactant | Predicted Product | Anticipated Reaction Conditions |
| N-Bromosuccinimide (NBS) | 1-Bromo-4-(difluoromethoxy)-1H-pyrazole or 3/5-Bromo-4-(difluoromethoxy)-1H-pyrazole | Inert solvent, potentially with a radical initiator or catalyst |
| N-Chlorosuccinimide (NCS) | 1-Chloro-4-(difluoromethoxy)-1H-pyrazole or 3/5-Chloro-4-(difluoromethoxy)-1H-pyrazole | Inert solvent, potentially with a radical initiator or catalyst |
| Iodine/Oxidizing Agent | 1-Iodo-4-(difluoromethoxy)-1H-pyrazole or 3/5-Iodo-4-(difluoromethoxy)-1H-pyrazole | Presence of an oxidizing agent to generate the electrophilic iodine species |
This table represents predicted outcomes based on general pyrazole reactivity, not on specific experimental data for this compound.
Nitration and Sulfonation Reactions
Nitration and sulfonation of pyrazoles are well-established electrophilic substitution reactions that also preferentially occur at the C4 position. With this position blocked, direct nitration or sulfonation of the pyrazole ring in this compound would be challenging. Standard nitrating (e.g., HNO₃/H₂SO₄) or sulfonating (e.g., fuming H₂SO₄) conditions are strongly acidic and could lead to protonation of the pyrazole ring, further deactivating it towards electrophilic attack. If functionalization were to occur, it would likely require forcing conditions and may result in a mixture of C3/C5 isomers or decomposition of the starting material.
| Reaction | Typical Reagents | Predicted Outcome for this compound |
| Nitration | HNO₃/H₂SO₄ | Low reactivity; potential for decomposition. If reaction occurs, a mixture of 3/5-nitro isomers is possible under forcing conditions. |
| Sulfonation | Fuming H₂SO₄ | Low reactivity; potential for decomposition. If reaction occurs, a mixture of 3/5-sulfonic acid isomers is possible under forcing conditions. |
This table represents predicted outcomes based on general pyrazole reactivity, not on specific experimental data for this compound.
Friedel-Crafts Type Reactions
Friedel-Crafts alkylation and acylation are generally not successful with pyrazoles. The Lewis acid catalysts required for these reactions (e.g., AlCl₃) tend to coordinate with the basic nitrogen atoms of the pyrazole ring. This coordination deactivates the ring system towards electrophilic attack and can lead to complex formation or degradation of the substrate. Therefore, it is highly unlikely that this compound would undergo Friedel-Crafts reactions under standard conditions.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the pyrazole ring are less common than electrophilic substitutions unless the ring is activated by strongly electron-withdrawing groups or a leaving group is present.
Reactions at the Pyrazole Ring
The C3 and C5 positions of the pyrazole ring are inherently more electron-deficient and thus more susceptible to nucleophilic attack, especially if a good leaving group is present at these positions. nih.govnih.gov For this compound itself, direct nucleophilic substitution of a hydrogen atom is not a feasible reaction pathway. However, if a derivative such as 3-halo-4-(difluoromethoxy)-1H-pyrazole were available, it could potentially undergo nucleophilic aromatic substitution (SNAAr) with strong nucleophiles. The electron-withdrawing nature of the difluoromethoxy group would have a modest activating effect on such a reaction.
Transformations Involving the Difluoromethoxy Group
The difluoromethoxy group itself can be subject to chemical transformations, although it is generally considered to be a relatively stable functional group, often used as a metabolically stable isostere for a methoxy (B1213986) group. mdpi.comnih.gov
Under strongly acidic or basic conditions, hydrolysis of the difluoromethoxy group could potentially occur, though this would likely require harsh conditions. rsc.org Cleavage of the C-O bond would lead to the formation of 4-hydroxy-1H-pyrazole.
Another potential reaction involves the C-H bond of the difluoromethoxy group. This proton is weakly acidic and can be abstracted by very strong bases. acs.org The resulting carbanion could, in principle, react with electrophiles, although this type of reactivity is not commonly exploited without specific activating groups.
| Reaction Type | Reagents/Conditions | Predicted Product | Notes |
| Hydrolysis | Strong acid (e.g., HBr, HI) or strong base (e.g., NaOH, high temp) | 4-Hydroxy-1H-pyrazole | The difluoromethoxy group is generally stable; harsh conditions would be required. rsc.org |
| Deprotonation/Alkylation | Very strong base (e.g., organolithium) followed by an electrophile (e.g., alkyl halide) | Not a well-established reaction for this substrate. | The acidity of the CHF₂ proton is low, and competitive deprotonation of the pyrazole N-H would occur. acs.org |
This table represents predicted outcomes based on the general chemistry of the difluoromethoxy group, not on specific experimental data for this compound.
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions would typically require prior functionalization, such as halogenation, to introduce a suitable leaving group for the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. In the context of this compound, a halogenated derivative, such as 4-(difluoromethoxy)-5-iodo-1H-pyrazole, would be a suitable starting material.
The electron-withdrawing difluoromethoxy group at the 4-position is expected to influence the reactivity of the C-X bond at adjacent positions. Generally, electron-withdrawing groups can enhance the rate of oxidative addition of the palladium catalyst to the aryl halide. The reaction would proceed via the standard catalytic cycle involving oxidative addition, transmetalation with a boronic acid or ester, and reductive elimination to afford the coupled product.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrazoles
| Entry | Halopyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-1-trityl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 95 |
| 2 | 1-Aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 56 scientificupdate.com |
| 3 | 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | Dioxane | 80 | 92 mdpi.com |
This table presents data for analogous compounds to illustrate typical reaction conditions. No direct experimental data for the Suzuki-Miyaura coupling of a halo-4-(difluoromethoxy)-1H-pyrazole was found in the surveyed literature.
Heck and Sonogashira Reactions
The Heck reaction couples an unsaturated halide with an alkene, while the Sonogashira reaction couples it with a terminal alkyne, both typically catalyzed by palladium complexes. Similar to the Suzuki-Miyaura coupling, a halogenated this compound would be the required substrate.
The presence of the electron-withdrawing difluoromethoxy group is anticipated to facilitate the oxidative addition step in both catalytic cycles. For the Heck reaction, the regioselectivity of the alkene insertion would be a key consideration. acs.orgresearchgate.net In the Sonogashira reaction, a copper co-catalyst is often employed to facilitate the formation of the key copper(I) acetylide intermediate. mdpi.com
Table 2: General Conditions for Heck and Sonogashira Reactions of Halopyrazoles
| Entry | Reaction Type | Halopyrazole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) |
| 1 | Heck | 4-Iodo-1-trityl-1H-pyrazole | Ethyl acrylate | Pd(OAc)₂ (10), P(OEt)₃ (20) | Et₃N | DMF | 100 |
| 2 | Sonogashira | 1-Aryl-4-iodo-3-CF₃-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄ (5), CuI (10) | Et₃N | THF | RT |
| 3 | Sonogashira | 4-Iodo-1H-pyrazole derivative | Terminal alkyne | PdCl₂(PPh₃)₂ (5), CuI (10) | Et₃N | THF | 60 |
This table is illustrative and based on reactions of similar pyrazole derivatives. Specific conditions for this compound may vary.
Buchwald-Hartwig Amination and Related Processes
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. nih.govgoogle.com This reaction would be crucial for introducing nitrogen-based functional groups onto the this compound scaffold. The reaction generally requires a palladium precursor, a suitable phosphine (B1218219) ligand, and a base.
The choice of ligand is critical and often depends on the nature of both the aryl halide and the amine. For pyrazole substrates, various bulky, electron-rich phosphine ligands have been shown to be effective. rsc.orgrsc.org The electron-withdrawing nature of the difluoromethoxy group might necessitate more electron-donating ligands to facilitate the reductive elimination step.
Table 3: Examples of Buchwald-Hartwig Amination of Halopyrazoles
| Entry | Halopyrazole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-1-trityl-1H-pyrazole | Morpholine | Pd(dba)₂ (10) | tBuXPhos (20) | K₃PO₄ | Toluene | 110 | 85 rsc.org |
| 2 | 4-Iodo-1-trityl-1H-pyrazole | Piperidine | Pd(dba)₂ (10) | XPhos (20) | K₃PO₄ | Xylene | 160 (MW) | 78 rsc.org |
| 3 | 1-Benzyl-4-bromopyrazole | Pyrrolidine | Ni(cod)₂ (10) | dtbbpy (12) | K₃PO₄ | Dioxane | RT (visible light) | 75 rsc.org |
This table showcases conditions for related halopyrazole systems. The optimal conditions for a halo-4-(difluoromethoxy)-1H-pyrazole would need experimental determination.
Functional Group Interconversions on the Pyrazole Scaffold
Functional group interconversions on the this compound ring itself, rather than at a pre-functionalized position, present a different set of challenges and opportunities.
Oxidation Reactions
The pyrazole ring is generally considered to be relatively stable to oxidizing agents, particularly when compared to other five-membered heterocycles like pyrrole (B145914) and furan. pharmaguideline.com The presence of the electron-withdrawing difluoromethoxy group at the 4-position would further deactivate the ring towards electrophilic attack, including oxidation.
However, under harsh conditions or with specific reagents, oxidation can occur. For instance, oxidative ring-opening of certain substituted pyrazoles has been reported. organic-chemistry.org More commonly, side-chains attached to the pyrazole ring can be oxidized without affecting the ring itself. pharmaguideline.com Electrochemical methods have also been explored for the oxidation of pyrazolines to pyrazoles, which represents an oxidative aromatization process. rsc.org
It is unlikely that the pyrazole ring of this compound would undergo facile oxidation under standard laboratory conditions. Any oxidative transformation would likely require potent oxidizing agents and may lead to degradation of the molecule.
Reduction Reactions
The reduction of the pyrazole ring is also a challenging transformation due to its aromatic character. Catalytic hydrogenation of the pyrazole ring typically requires harsh conditions, such as high pressure and temperature, and often results in the formation of pyrazolidines (the fully saturated ring).
The electron-withdrawing difluoromethoxy group might make the pyrazole ring more susceptible to nucleophilic attack and potentially to reduction by certain reducing agents. However, common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are generally not effective for the reduction of the pyrazole ring itself, although they can reduce substituents on the ring. imperfectpharmacy.shop
Catalytic transfer hydrogenation has been employed for the reduction of ketones and other functional groups in the presence of a pyrazole moiety, indicating the stability of the pyrazole ring under these conditions. nih.gov A process for the catalytic hydrogenation of pyrazole precursors (hydrazone substituted α,β-unsaturated carbonyl compounds) to form pyrazoles has also been described. google.comgoogle.com
Hydrolysis and Solvolysis Pathways
The stability of the difluoromethoxy group in this compound under hydrolytic and solvolytic conditions is a critical aspect of its chemical profile. Generally, the C-F bond is highly stable, and the difluoromethyl group is resistant to cleavage. However, the presence of the adjacent oxygen atom and the pyrazole ring can influence its reactivity.
While specific studies on the hydrolysis and solvolysis of this compound are not extensively documented in publicly available literature, the general principles of ether cleavage can be considered. The hydrolysis of the difluoromethoxy group would likely require harsh acidic or basic conditions. Under acidic conditions, protonation of the ether oxygen would be the initial step, followed by nucleophilic attack by water. However, the electron-withdrawing nature of the two fluorine atoms would destabilize the resulting carbocation, making this pathway less favorable.
Under strong basic conditions, direct nucleophilic attack on the carbon of the difluoromethyl group is unlikely due to the strength of the C-F bonds. Instead, any reaction would likely involve the pyrazole ring itself.
Pyrazole Ring Modifications and Ring-Opening Reactions
The pyrazole ring in this compound is a robust aromatic system, yet it can undergo a variety of modifications and, under specific conditions, ring-opening reactions. chemicalbook.com These transformations are key to creating novel derivatives with potentially altered biological activities or material properties.
Modifications to the Nitrogen Atoms
The nitrogen atoms of the pyrazole ring are primary sites for chemical modification. The N1-H is acidic and can be deprotonated to form a pyrazolate anion, which is a potent nucleophile. This anion can readily react with various electrophiles.
N-Alkylation and N-Arylation:
The most common modifications involve the substitution of the hydrogen atom on the N1 nitrogen.
N-Alkylation can be achieved using alkyl halides, sulfates, or other alkylating agents in the presence of a base. pharmaguideline.comsemanticscholar.org The choice of base and solvent can influence the regioselectivity of the reaction, although for an unsubstituted N1-pyrazole, this is not a concern.
N-Arylation introduces an aryl group onto the N1 nitrogen. This can be accomplished through copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids. nih.govrsc.org These reactions often require a ligand to facilitate the coupling process.
These modifications can significantly impact the compound's physical and biological properties.
| Modification | Reagents | General Conditions |
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | Aprotic solvent (e.g., DMF, THF) |
| N-Arylation | Aryl halide, Copper or Palladium catalyst, Ligand, Base | Varies depending on the catalytic system |
Rearrangement Reactions
Rearrangement reactions of the pyrazole ring are less common but can occur under specific stimuli, such as photochemical or thermal conditions, or through acid or base catalysis. These reactions can lead to the formation of isomeric structures, such as imidazoles, or other heterocyclic systems. While specific rearrangement reactions for this compound have not been reported, related pyrazole systems have been shown to undergo rearrangements, often involving the migration of substituents around the ring. acs.org
Cleavage of the Pyrazole Ring System
The pyrazole ring is generally stable and resistant to cleavage. chemicalbook.com However, under forcing conditions, the ring can be opened.
Reaction with Hydrazine (B178648): One of the classic methods for cleaving a pyrimidine (B1678525) ring to form a pyrazole involves treatment with hydrazine. semanticscholar.org Conversely, under certain conditions, the pyrazole ring itself can be susceptible to cleavage by strong nucleophiles like hydrazine, potentially leading to the formation of open-chain compounds or other heterocyclic systems. researchgate.net This reactivity often depends on the substituents present on the pyrazole ring. For instance, the reaction of flavones with hydrazine can lead to ring-opened pyrazole products. researchgate.net
Oxidative and Reductive Cleavage: Strong oxidizing agents like ozone or potassium permanganate (B83412) under harsh conditions can lead to the cleavage of the pyrazole ring. chemicalbook.com Similarly, while the ring is generally resistant to reduction, catalytic hydrogenation under high pressure and temperature or the use of potent reducing agents might lead to ring-opening.
Base-Induced Ring Opening: Strong bases can deprotonate the C3 position of the pyrazole ring, which can, in some cases, initiate ring cleavage. chemicalbook.compharmaguideline.com The presence of the electron-withdrawing difluoromethoxy group at C4 could influence the acidity of the ring protons and potentially affect its susceptibility to base-induced cleavage.
| Cleavage Method | Reagents/Conditions | Potential Products |
| Reaction with Hydrazine | Hydrazine hydrate (B1144303), often with heating | Open-chain hydrazone derivatives, other heterocycles |
| Oxidative Cleavage | Strong oxidizing agents (e.g., O3, KMnO4) | Dicarboxylic acids, other degradation products |
| Base-Induced Cleavage | Strong bases (e.g., organolithium reagents) | Open-chain nitriles or other functionalized compounds |
Spectroscopic and Structural Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of 4-(difluoromethoxy)-1H-pyrazole by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, ¹⁹F, and ¹⁵N.
The chemical shifts observed in the NMR spectra of this compound are indicative of the local electronic environment of each nucleus. The difluoromethoxy group at the C4 position significantly influences the chemical shifts of the pyrazole (B372694) ring protons and carbons.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring protons (H3 and H5) and the N-H proton. The protons at the C3 and C5 positions are chemically equivalent due to the rapid tautomerism of the N-H proton between the two nitrogen atoms at room temperature, which would result in a single, time-averaged signal. reddit.com The difluoromethoxy group's fluorine atoms will cause a characteristic triplet for the methoxy (B1213986) proton due to scalar coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for the three carbon atoms of the pyrazole ring and the carbon of the difluoromethoxy group. The C4 carbon, directly attached to the electron-withdrawing difluoromethoxy group, is expected to be significantly deshielded and appear at a lower field. The difluoromethyl carbon will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for characterizing the difluoromethoxy group. It is expected to show a doublet for the two equivalent fluorine atoms, which are coupled to the methoxy proton. The chemical shift of the fluorine atoms provides valuable information about the electronic environment of the substituent.
¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy can distinguish between the two nitrogen atoms in the pyrazole ring. However, due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, specialized techniques or isotopically labeled compounds are often required for successful analysis. In N-unsubstituted pyrazoles, the two nitrogen signals are often averaged due to tautomerism. acs.org
Table 1: Predicted NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| ¹H | |||
| H3, H5 | ~7.5 - 8.0 | s | |
| N-H | ~12 - 14 | br s | |
| -OCHF₂ | ~6.5 - 7.0 | t | JH-F ≈ 70-75 |
| ¹³C | |||
| C3, C5 | ~130 - 140 | ||
| C4 | ~145 - 155 | t | JC-F ≈ 20-30 |
| -OCHF₂ | ~110 - 120 | t | ¹JC-F ≈ 240-250 |
| ¹⁹F | ~ -80 to -90 | d | JF-H ≈ 70-75 |
| ¹⁵N | |||
| N1, N2 | ~ -150 to -180 (averaged) |
Predicted values are based on data from similar pyrazole and difluoromethoxy-containing compounds. rsc.orgchemicalbook.comspectrabase.com Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms in this compound.
COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between the methoxy proton and the fluorine atoms of the difluoromethoxy group, showing a cross-peak between their respective signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can reveal through-space interactions between protons. For instance, it could show correlations between the N-H proton and the protons at the C3 and C5 positions, providing information about the preferred tautomeric form in specific solvents or conditions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. This would definitively assign the proton signals to their corresponding carbon atoms in the pyrazole ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. This technique would be crucial for confirming the assignment of the C4 carbon by showing a correlation from the methoxy proton to the C4 carbon. It would also help in assigning the C3 and C5 carbons through their correlations with the H5 and H3 protons, respectively.
Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of this compound in its crystalline form. acs.orgresearchgate.net Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about these interactions, which are dependent on the orientation of the molecule with respect to the external magnetic field.
Cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N and averages out anisotropic interactions to provide higher resolution spectra. acs.org By comparing the ssNMR spectra with solution-state NMR data, one can identify differences in conformation and intermolecular interactions, such as hydrogen bonding, which are prevalent in the solid state. cdnsciencepub.com For N-unsubstituted pyrazoles, ssNMR can help determine the specific tautomer present in the solid state, as the prototropic exchange is often slowed down or frozen. cdnsciencepub.com
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its vibrational modes.
The vibrational spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. The presence of the difluoromethoxy group introduces characteristic vibrations that can be readily identified.
N-H Stretching: The N-H stretching vibration in pyrazoles typically appears as a broad band in the region of 3200-3400 cm⁻¹ in the IR spectrum due to hydrogen bonding. mdpi.com
C-H Stretching: The aromatic C-H stretching vibrations of the pyrazole ring are expected in the 3000-3100 cm⁻¹ region. mdpi.com
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrazole ring typically occur in the 1400-1600 cm⁻¹ range. nih.gov
C-F Stretching: The C-F stretching vibrations of the difluoromethoxy group are expected to be strong and appear in the 1000-1200 cm⁻¹ region of the IR spectrum.
C-O Stretching: The C-O stretching of the methoxy group will also be present in the fingerprint region.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3400 (broad) |
| C-H (ring) | Stretching | 3000 - 3100 |
| C=C, C=N | Stretching | 1400 - 1600 |
| C-F | Stretching | 1000 - 1200 (strong) |
| C-O | Stretching | 1050 - 1150 |
| Ring | Bending (out-of-plane) | 700 - 900 |
Predicted values are based on data from similar pyrazole and fluorinated compounds. mdpi.commdpi.comnih.gov Actual experimental values may vary.
Vibrational spectroscopy can be employed to study the conformational isomers of this compound. Different spatial arrangements of the difluoromethoxy group relative to the pyrazole ring can give rise to distinct vibrational frequencies. By comparing experimental spectra with theoretical calculations, such as those based on Density Functional Theory (DFT), it is possible to identify the most stable conformer and to study the dynamics of conformational changes. iu.edu.satandfonline.com The analysis of temperature-dependent spectra can also provide insights into the relative stabilities of different conformers.
High-Resolution Mass Spectrometry and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of novel compounds like this compound. It provides an exact mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
The study of fragmentation pathways through techniques such as collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) provides valuable structural information. While specific fragmentation data for this compound is not extensively published, likely fragmentation pathways can be postulated based on the known behavior of pyrazoles and compounds containing a difluoromethoxy group.
Upon electron ionization (EI), the molecular ion of this compound would be formed. Subsequent fragmentation is expected to proceed through several key pathways:
Loss of the Difluoromethoxy Group: A primary fragmentation event would likely involve the cleavage of the C-O bond, leading to the loss of the -OCHF2 radical. This would result in a pyrazolyl cation.
Fragmentation of the Pyrazole Ring: The pyrazole ring itself can undergo characteristic fragmentation. This often involves the initial loss of a neutral molecule of nitrogen (N2), a common fragmentation pattern for many nitrogen-containing heterocyclic compounds. researchgate.net This would be followed by the cleavage of the remaining ring structure.
Cleavage involving the Difluoromethyl Group: Fragmentation can also be initiated by the difluoromethyl group. This could involve the loss of a fluorine radical (F•) or a difluorocarbene (:CF2) moiety.
A plausible fragmentation scheme is outlined below:
Table 1: Postulated Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Structure of Fragment |
|---|---|---|---|
| [M]+• | [M - OCHF2]+ | •OCHF2 | 4-pyrazolyl cation |
| [M]+• | [M - N2]+• | N2 | A C3H3F2O radical cation |
This table is based on general fragmentation principles and not on experimentally determined data for this specific compound.
The relative abundance of these fragment ions would provide further clues to the stability of the different parts of the molecule.
Isotopic pattern analysis is a powerful tool for confirming the elemental composition of a molecule, especially in high-resolution mass spectrometry. The presence of isotopes in their natural abundances gives rise to a characteristic pattern of peaks for the molecular ion and its fragments.
For this compound (C4H4F2N2O), the theoretical isotopic distribution can be calculated based on the natural abundances of the constituent isotopes (¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O). The monoisotopic peak (M) corresponds to the ion containing the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). The M+1 peak arises from the presence of one ¹³C, ²H, or ¹⁵N atom, while the M+2 peak is due to the presence of two such heavier isotopes or one ¹⁸O atom.
The relative intensities of these isotopic peaks can be predicted and compared with the experimental spectrum to provide strong evidence for the proposed molecular formula. nih.govlibretexts.org The presence of two fluorine atoms, which is monoisotopic (¹⁹F), simplifies the pattern compared to compounds containing chlorine or bromine, which have significant heavier isotopes. libretexts.org
Table 2: Theoretical Isotopic Abundance for the Molecular Ion of this compound
| Ion | Relative Abundance (%) |
|---|---|
| M | 100.00 |
| M+1 | 4.88 |
This data represents a theoretical calculation and is essential for comparison with experimental HRMS data for structural validation.
The precise matching of the measured isotopic pattern with the theoretical distribution serves as a stringent criterion for the confirmation of the compound's elemental formula. nih.gov
X-ray Crystallography and Solid-State Structure Analysis
X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for this compound is not publicly available, the general principles of pyrazole crystal engineering and the expected influence of the difluoromethoxy substituent can be discussed.
The crystal packing of pyrazole derivatives is largely governed by hydrogen bonding and other non-covalent interactions. imedpub.comnih.govresearchgate.net The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom). nih.govencyclopedia.pub This dual functionality allows for the formation of various supramolecular assemblies, including dimers, trimers, and catemers (chains). researchgate.netmdpi.com
In the case of this compound, the following intermolecular interactions are anticipated to play a significant role in the crystal packing:
N-H···N Hydrogen Bonds: This is expected to be the primary and strongest intermolecular interaction, leading to the formation of chains or cyclic motifs of pyrazole rings. researchgate.net
C-H···F and C-H···O Hydrogen Bonds: The difluoromethoxy group introduces additional hydrogen bond acceptors (the fluorine and oxygen atoms). Weak C-H···F and C-H···O interactions between the pyrazole or methoxy C-H groups and the fluorine or oxygen atoms of neighboring molecules are likely to occur, further stabilizing the crystal lattice. imedpub.com
The interplay of these interactions will determine the final three-dimensional architecture of the crystal. imedpub.com
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
|---|---|---|---|
| Strong Hydrogen Bond | N-H | N (pyrazole) | Formation of primary supramolecular synthons (e.g., chains, dimers) |
| Weak Hydrogen Bond | C-H (pyrazole) | O, F (difluoromethoxy) | Cross-linking of primary synthons |
| Weak Hydrogen Bond | C-H (methoxy) | O, F (difluoromethoxy), N (pyrazole) | Further stabilization of the 3D network |
Crystal packing forces can significantly influence the observed conformation, sometimes leading to a higher energy conformation being "trapped" in the crystal lattice due to favorable intermolecular interactions. acs.org It is also possible for multiple, conformationally distinct molecules to be present in the asymmetric unit of the crystal (Z' > 1), a phenomenon observed in some pyrazole structures. nih.gov
For unsymmetrically substituted pyrazoles, annular tautomerism is a key consideration. nih.govmdpi.com this compound can exist in two tautomeric forms: this compound and 4-(difluoromethoxy)-2H-pyrazole.
In the solid state, it is common for one tautomer to be predominantly or exclusively present in the crystal lattice. nih.gov The preference for a particular tautomer is influenced by both intramolecular electronic effects of the substituent and the intermolecular interactions formed in the crystal. The electron-withdrawing nature of the difluoromethoxy group may influence the relative stability of the two tautomers.
X-ray crystallography can unambiguously determine which tautomer is present in the crystalline state by locating the position of the hydrogen atom on one of the nitrogen atoms. mdpi.com In some rare cases, both tautomers might co-exist in the same crystal, or a dynamic disorder of the proton between the two nitrogen atoms might be observed. nih.gov The specific hydrogen bonding patterns established in the crystal often play a decisive role in stabilizing one tautomeric form over the other. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For organic molecules like pyrazole and its derivatives, the most significant electronic transitions are typically π → π* and n → π* transitions. shu.ac.ukyoutube.com The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands in a UV-Vis spectrum provide crucial information about the electronic structure and the extent of conjugation within the molecule.
The parent 1H-pyrazole molecule exhibits a strong absorption maximum in the gas phase at approximately 203 nm, which is assigned to a π → π* transition. rsc.orgresearchgate.net In solution, this band is typically observed around 210 nm. The introduction of substituents onto the pyrazole ring can significantly influence the UV-Vis absorption spectrum, leading to shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, as well as changes in the molar absorptivity. acs.orgresearchgate.net
Generally, substituents that extend the conjugation or have an electron-donating effect tend to cause a bathochromic shift. Conversely, electron-withdrawing groups can sometimes lead to a hypsochromic shift, although this is not a universal rule and depends on the nature of the electronic transition. researchgate.net For instance, studies on various pyrazole derivatives have shown a wide range of absorption maxima depending on the nature and position of the substituents. nih.govresearchgate.net
The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. High molar absorptivity values are characteristic of allowed transitions, such as π → π* transitions, while lower values are typical for forbidden transitions, like n → π* transitions. shu.ac.uk For pyrazole and its derivatives, the π → π* transitions are the most intense.
A representative, though not exhaustive, overview of the absorption maxima for pyrazole and some of its derivatives is presented in the table below to illustrate the effect of substitution.
| Compound Name | Solvent | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| 1H-Pyrazole | Gas Phase | 203 | 5.44 x 10³ |
| 1H-Pyrazole | Ethanol (B145695) | ~210 | Not specified |
| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Ethanol | 235-238 and 285-293 | Not specified |
| 1,7-dipyridyl-bis-pyrazolo[3,4-b:4',3'-e]pyridine | Ethanol/Water (99:1) | 250 | Not specified |
This table is illustrative and compiled from various sources. rsc.orgnih.govnih.gov Specific values for this compound are not available.
The UV-Vis spectrum provides valuable insights into the electronic structure of this compound. The pyrazole ring itself is an aromatic heterocycle with a conjugated π-electron system. The absorption of UV radiation promotes an electron from a π bonding orbital to a π* antibonding orbital (a π → π* transition). The energy of this transition, and thus the wavelength of maximum absorption, is sensitive to the electronic environment of the pyrazole ring.
The difluoromethoxy substituent at the C4 position will modulate the energy levels of the molecular orbitals. The electron-withdrawing nature of the -OCHF₂ group is expected to lower the energy of the π orbitals to some extent. This alteration of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) will be directly reflected in the UV-Vis spectrum. Theoretical studies, often employing Density Functional Theory (DFT), are powerful tools for predicting and interpreting the electronic transitions in such molecules, providing a correlation between the calculated orbital energies and the experimental absorption spectra. mdpi.comnih.gov
In addition to the primary π → π* transition, weaker n → π* transitions may also be present. These transitions involve the excitation of a non-bonding electron from one of the nitrogen atoms' lone pairs to a π* antibonding orbital. These bands are typically of much lower intensity and may be obscured by the stronger π → π* absorption or by solvent effects. shu.ac.uk The polarity of the solvent can also influence the position of the absorption bands. For n → π* transitions, an increase in solvent polarity generally leads to a hypsochromic shift, while for π → π* transitions, a bathochromic shift is often observed. shu.ac.uk A detailed analysis of the UV-Vis spectrum of this compound, once available, would therefore provide a deeper understanding of its electronic structure and the interplay of inductive and resonance effects of the difluoromethoxy substituent.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, allow for the detailed examination of molecular orbitals, electron density distribution, and other electronic parameters that govern the molecule's behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost. DFT calculations are frequently used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of pyrazole (B372694) derivatives. chemscene.com For 4-(difluoromethoxy)-1H-pyrazole, a typical DFT study would employ a functional, such as B3LYP or PBE0, combined with a suitable basis set to solve the electronic structure.
Table 1: Representative Geometric Parameters for this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |
| Bond Length | N | N | - | - | 1.35 Å |
| Bond Length | N | C | - | - | 1.33 Å |
| Bond Length | C | C | - | - | 1.38 Å |
| Bond Length | C | O | - | - | 1.37 Å |
| Bond Length | C | F | - | - | 1.36 Å |
| Bond Angle | C | N | N | - | 112.0° |
| Bond Angle | N | N | C | - | 105.0° |
| Bond Angle | N | C | C | - | 111.5° |
| Dihedral Angle | H | O | C | C | 180.0° |
Note: The data in this table is hypothetical and serves as an illustrative example of the output from a DFT calculation. The values are based on typical bond lengths and angles for pyrazole and difluoromethoxy moieties found in related structures.
Ab Initio Methods and Basis Set Selection
Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy, though at a significantly greater computational expense. These are particularly useful for refining energies and studying systems where electron correlation is critical.
The choice of basis set is crucial for the accuracy of both DFT and ab initio calculations. Basis sets are sets of mathematical functions used to build molecular orbitals.
Pople-style basis sets , such as 6-31G* or 6-311++G(d,p), are widely used and offer a good compromise between speed and accuracy. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing molecules with heteroatoms and potential for hydrogen bonding, like pyrazole.
Dunning-style correlation-consistent basis sets , such as cc-pVDZ or aug-cc-pVTZ, are designed to converge systematically to the complete basis set limit and are often used for high-accuracy benchmark calculations.
For this compound, a robust computational approach might involve initial geometry optimization using a cost-effective method like B3LYP/6-31G*, followed by single-point energy refinements with a more accurate method such as CCSD(T) using a larger basis set like aug-cc-pVTZ.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests higher reactivity.
For pyrazole derivatives, FMO analysis helps predict sites for electrophilic or nucleophilic attack. In this compound, the electron-withdrawing nature of the difluoromethoxy group is expected to influence the energy and localization of these orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -8.50 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 7.25 |
Note: This data is illustrative. The specific energies would be determined via quantum chemical calculations, such as DFT.
The analysis would also involve visualizing the HOMO and LUMO electron density distributions to identify the regions of the molecule most likely to participate in chemical reactions.
Conformational Analysis and Potential Energy Surfaces
Molecules with rotatable bonds can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them, which is essential for understanding a molecule's dynamic behavior and how it might bind to a receptor or surface.
Rotational Barriers of the Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group attached to the pyrazole ring has a rotational barrier associated with the C-O bond. This rotation dictates the spatial orientation of the fluorine and hydrogen atoms relative to the pyrazole ring. Understanding this barrier is important as different conformers may have different dipole moments and steric profiles.
Computational studies on similar fluorinated groups show that the rotational barriers can be determined by scanning the potential energy surface. This involves performing a series of constrained geometry optimizations where the dihedral angle of interest is systematically varied. The transition state for the rotation corresponds to the maximum energy point along the lowest energy path.
Table 3: Illustrative Rotational Energy Profile for the Difluoromethoxy Group
| Dihedral Angle (H-C-O-C) | Relative Energy (kcal/mol) | Conformation |
| 0° | 2.5 (Transition State) | Eclipsed |
| 60° | 0.5 | Gauche |
| 120° | 2.0 (Transition State) | Eclipsed |
| 180° | 0.0 (Global Minimum) | Anti-periplanar |
Note: The data presented is a hypothetical representation of a potential energy surface scan. Actual values would be derived from quantum chemical calculations.
The results would indicate the most stable orientation of the difluoromethoxy group, which is often a staggered conformation to minimize steric hindrance.
Tautomeric Equilibrium of 1H-Pyrazole
Pyrazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. For a 4-substituted pyrazole like this compound, the two possible tautomers are chemically equivalent due to the molecule's C₂ᵥ symmetry with respect to the tautomerization. However, in unsymmetrically substituted pyrazoles (e.g., at positions 3 or 5), one tautomer is typically more stable than the other.
Computational studies, particularly DFT calculations in the gas phase and with solvent models, are highly effective at predicting the relative stabilities of tautomers. The energy difference (ΔE) or Gibbs free energy difference (ΔG) between the tautomers determines their equilibrium population. For many pyrazole derivatives, these energy differences are small, leading to the coexistence of multiple tautomers in solution. While the tautomers of this compound are identical, understanding the factors that influence tautomerism is crucial when considering the synthesis of more complex derivatives from this core structure. Studies have shown that electron-donating or withdrawing groups on the pyrazole ring can shift the equilibrium.
Intermolecular Interactions and Aggregation Behavior
The nature and strength of intermolecular interactions are fundamental to understanding the macroscopic properties of a compound, including its physical state, solubility, and crystal packing. For this compound, several types of non-covalent interactions are expected to play a significant role in its aggregation behavior.
The pyrazole ring itself is capable of forming hydrogen bonds, with the N-H group acting as a hydrogen bond donor and the sp2-hybridized nitrogen atom serving as a hydrogen bond acceptor. Computational studies on similar pyrazole derivatives have shown that these hydrogen bonds are a dominant feature in their solid-state structures, often leading to the formation of chains or more complex networks. For instance, studies on N1-substituted pyrazole derivatives have highlighted the importance of hydrogen bonding in their interaction with biological targets. nih.gov
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights into the energetic feasibility of different pathways and the structures of transient intermediates and transition states.
Computational Elucidation of Synthetic Pathways
The synthesis of pyrazole derivatives can often proceed through various routes. For instance, a common method for synthesizing the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). In the context of this compound, a plausible synthetic route could involve the reaction of a suitably substituted β-diketone or its equivalent with hydrazine.
Computational methods can be used to model these synthetic transformations. By calculating the energies of reactants, intermediates, and products, as well as the activation energies for each step, chemists can predict the most likely reaction pathway. For example, in the synthesis of related 4-difluoromethyl pyrazole derivatives, computational studies have been used to understand the binding interactions and reactivity of the starting materials. dntb.gov.uaresearchgate.net These studies can help in optimizing reaction conditions by identifying potential side reactions and high-energy barriers.
Energy Profiles for Chemical Transformations
A key output of computational reaction mechanism studies is the potential energy surface (PES). The PES maps the energy of a system as a function of the geometric coordinates of its atoms. By locating the minima (reactants, intermediates, and products) and saddle points (transition states) on the PES, a detailed energy profile for a chemical transformation can be constructed.
For a reaction involving this compound, such as an electrophilic substitution on the pyrazole ring or a reaction at the difluoromethoxy group, DFT calculations can be performed to map out the energy profile. This would involve identifying the structure of the transition state for each step and calculating its energy relative to the reactants. The calculated activation energies provide a quantitative measure of the kinetic feasibility of the reaction.
Spectroscopic Property Predictions
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is invaluable for their characterization and identification.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. mdpi.comnih.gov For this compound, these predictions can aid in the assignment of experimental spectra.
The prediction of NMR chemical shifts is typically performed using methods like Gauge-Including Atomic Orbital (GIAO) calculations, often in conjunction with DFT. The accuracy of the predictions can be influenced by the choice of the functional and basis set, as well as the inclusion of solvent effects, which can be modeled using continuum models like the Polarizable Continuum Model (PCM). For fluorinated compounds, ¹⁹F NMR is also a crucial characterization technique, and computational methods can similarly predict ¹⁹F chemical shifts. semanticscholar.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 (N-H) | Value | - |
| H3 | Value | - |
| H5 | Value | - |
| H (OCHF₂) | Value | - |
| C3 | - | Value |
| C4 | - | Value |
| C5 | - | Value |
| C (OCHF₂) | - | Value |
Note: The values in this table are illustrative and would need to be calculated using appropriate computational methods. The actual values would depend on the level of theory and solvent used in the calculation.
Vibrational Frequency Calculations
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which can then be compared with experimental spectra to aid in their interpretation.
Harmonic vibrational frequency calculations are routinely performed using DFT. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The output of these calculations includes the frequency of each vibrational mode, its IR intensity, and its Raman activity. This information allows for the generation of a theoretical vibrational spectrum that can be directly compared with experimental data. For pyrazole derivatives, characteristic vibrational modes include N-H stretching, C-H stretching, ring breathing modes, and vibrations associated with the substituent groups. derpharmachemica.com
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H | Stretching | Value |
| C-H (ring) | Stretching | Value |
| C-F | Stretching | Value |
| C-O-C | Asymmetric Stretching | Value |
| Pyrazole Ring | Breathing | Value |
Note: The values in this table are illustrative and would need to be calculated using appropriate computational methods. The actual values would depend on the level of theory used in the calculation.
UV-Vis Spectra Simulation
The theoretical investigation of the electronic absorption properties of this compound through UV-Vis spectra simulation provides valuable insights into its electronic transitions. While specific experimental and simulated spectra for this compound are not extensively documented in publicly available literature, computational methods can predict its absorption maxima. These simulations are typically performed using quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), which has been successfully applied to various pyrazole derivatives. nih.govphyschemres.org
The electronic spectrum of pyrazole-based compounds is generally characterized by π → π* transitions. For the parent 1H-pyrazole, gas-phase UV absorption spectra show a maximal absorption cross-section at approximately 203 nm. rsc.org The introduction of substituents onto the pyrazole ring can significantly influence the position and intensity of these absorption bands. The difluoromethoxy group (-OCHF2) at the C4 position of the pyrazole ring is expected to act as an auxochrome, potentially leading to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyrazole. This is due to the electronic effects of the substituent on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule.
Simulations for related pyrazole azo dyes have utilized methods like CIS (Configuration Interaction Singles), TD-DFT with functionals such as B3LYP and M06-2X, and ZINDO to estimate the UV-Vis spectra. nih.gov These studies often compare the simulated spectra in different solvents to experimental data to validate the computational approach. nih.govphyschemres.org For instance, in a study on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, TD-DFT calculations were used to explore electronic spectral properties in the gas phase and in solvents of varying polarity, showing a redshift in absorption wavelength with an increase in solvent polarity. physchemres.org
A hypothetical simulated UV-Vis spectrum for this compound would likely predict the main absorption bands and their corresponding electronic transitions. The table below illustrates the kind of data that would be generated from such a simulation, based on typical findings for similar molecules.
Table 1: Hypothetical Simulated UV-Vis Spectral Data for this compound
| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Electronic Transitions |
| 215 | 0.15 | HOMO-1 -> LUMO |
| 240 | 0.28 | HOMO -> LUMO |
Note: The data in this table is illustrative and based on computational studies of analogous pyrazole compounds. It does not represent experimentally verified data for this compound.
The oscillator strength indicates the intensity of the absorption, with higher values corresponding to more intense peaks. The electronic transitions describe the movement of an electron from an occupied molecular orbital to an unoccupied one upon absorption of light.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations could provide detailed information about its conformational flexibility, intermolecular interactions, and behavior in different environments, such as in solution or within a biological system. While specific MD simulation studies on this compound are not readily found in the literature, the methodologies and applications are well-established for other pyrazole derivatives, particularly in the context of drug design and materials science. nih.govcapes.gov.br
MD simulations of pyrazole-containing compounds have been employed to understand their binding modes to biological targets, such as enzymes. For example, in studies of pyrazole derivatives as carbonic anhydrase inhibitors, MD simulations have been used to confirm the stability of the ligand-protein complex and to analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding pose. nih.gov Similarly, the docking pose of a pyrazole derivative acting as a COX-2 inhibitor was confirmed using molecular dynamics. capes.gov.br
A typical MD simulation of this compound would involve the following steps:
System Setup: The 3D structure of the molecule would be placed in a simulation box, often filled with a solvent like water to mimic physiological conditions.
Force Field Application: A force field, which is a set of parameters describing the potential energy of the atoms and their interactions, would be assigned. Common force fields include AMBER, CHARMM, and GROMOS.
Equilibration: The system would be gradually heated and pressurized to the desired simulation temperature and pressure to reach a stable state.
Production Run: The simulation would be run for a specific period, typically nanoseconds to microseconds, during which the trajectory of each atom is calculated and saved.
Table 2: Potential Applications of Molecular Dynamics Simulations for this compound
| Simulation Focus | Investigated Properties | Potential Insights |
| Solvation in Water | Radial distribution functions, hydrogen bonding analysis | Understanding of solubility and hydrophobic/hydrophilic character. |
| Conformational Analysis | Dihedral angle distributions, root-mean-square deviation (RMSD) | Identification of stable conformers and flexibility of the difluoromethoxy group. |
| Interaction with a Model Membrane | Free energy of insertion, orientation within the bilayer | Prediction of cell permeability and interaction with biological membranes. |
Note: This table presents potential research applications and does not reflect completed studies on this compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 4-(difluoromethoxy)-1H-pyrazole derivatives, and how do reaction conditions influence yield?
- Methodological Answer : A direct fluorination approach using pyrazole as a starting material avoids hazardous reagents like hydrazine. For example, fluorination with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) achieves regioselective substitution at the 4-position . In another method, coupling reactions with chloromethyl-difluoromethoxy pyrazole intermediates (e.g., 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole) under basic conditions (NaH/DMF) yield derivatives with ~70% efficiency after column chromatography .
Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry?
- Methodological Answer : X-ray crystallography (using SHELX programs for refinement ) and DFT calculations validate bond angles and substitution patterns. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives were characterized via single-crystal XRD, revealing planar pyrazole rings and hydrogen-bonding networks . NMR (¹⁹F/¹H) and HRMS are critical for confirming difluoromethoxy (-OCF₂H) groups and avoiding misassignment of trifluoromethyl (-CF₃) signals .
Q. What are the key spectral properties (e.g., UV-Vis, IR) of this compound, and how do they differ from non-fluorinated analogs?
- Methodological Answer : The difluoromethoxy group introduces strong IR absorption at 1150–1250 cm⁻¹ (C-F stretching) and distinct ¹⁹F NMR shifts at δ −55 to −60 ppm. UV-Vis spectra show λmax shifts due to electron-withdrawing effects, as seen in chromene-pyrazolone hybrids . Comparative studies with methoxy (-OCH₃) analogs reveal reduced basicity and altered solubility profiles .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound derivatives?
- Methodological Answer : DFT optimizations at the B3LYP/6-311++G(d,p) level accurately predict frontier molecular orbitals (HOMO-LUMO gaps) and Fukui indices for electrophilic substitution sites . Docking studies with COX-2 (PDB: 3LN1) highlight the role of the difluoromethoxy group in enhancing binding affinity, as observed in celecoxib analogs .
Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives with difluoromethoxy substituents?
- Methodological Answer : Discrepancies in herbicidal or COX-2 inhibition assays often arise from stereochemical variations or metabolic instability. For example, methyl substitution at N1 (e.g., 1-methyl-3-(trifluoromethyl)-5-(difluoromethoxy)-1H-pyrazole) improves metabolic stability in vivo compared to non-methylated analogs . Cross-validation using isotopic labeling (e.g., ¹⁸O/²H) and LC-MS metabolite profiling can clarify degradation pathways .
Q. How does regioselectivity in fluorination reactions impact the synthesis of this compound analogs?
- Methodological Answer : Competitive fluorination at C3/C5 positions is mitigated by steric hindrance from bulky substituents (e.g., trifluoromethyl groups at C3). Kinetic studies using in situ ¹⁹F NMR monitoring reveal that Selectfluor® preferentially targets C4 in pyrazoles with electron-deficient aromatic systems . Solvent polarity (e.g., DMF vs. acetonitrile) also modulates selectivity by stabilizing transition states .
Q. What experimental design considerations are critical for scaling up pyrazole derivative synthesis while maintaining purity?
- Methodological Answer : Continuous-flow reactors reduce exothermic risks in fluorination steps . Purification via high-pressure liquid chromatography (HPLC) with Purospher® STAR columns achieves >99% purity for pharmaceutical intermediates . Residual DMSO in crude products (from cyclocondensation reactions) must be removed via azeotropic distillation to prevent byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
